molecular formula C13H10N4O2S3 B7824260 S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate

S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate

Cat. No.: B7824260
M. Wt: 350.4 g/mol
InChI Key: COFDRZLHVALCDU-UHFFFAOYSA-N
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Description

S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate (hereafter referred to as Compound A) is a thiazole-based acylating agent widely used in the synthesis of cephalosporin antibiotics. Its molecular formula is C₁₃H₁₀N₄O₂S₃ (molecular weight: 350.43 g/mol) . The compound features a benzothiazole ring fused to a thiazole moiety, with a methoxyimino group and a thioacetate ester. Crystal structure analysis reveals a nearly planar geometry (dihedral angle: 1.2° between benzothiazole and thiazole rings) stabilized by intermolecular N–H⋯N and C–H⋯O hydrogen bonds, forming R₂²(8), R₂²(10), and R₂²(16) motifs .

Properties

IUPAC Name

S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFDRZLHVALCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868593
Record name S-1,3-Benzothiazol-2-yl (2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94088-75-2, 80756-85-0
Record name S-2-Benzothiazolyl 2-amino-α-(methoxyimino)-4-thiazoleethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94088-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on antiproliferative effects, synthesis strategies, and relevant case studies.

The compound is characterized by the following chemical formula:

C13H10N4O2S3C_{13}H_{10}N_{4}O_{2}S_{3}

It contains a benzothiazole moiety, which is known for its diverse biological activities, including anticancer properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives, including S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate. These compounds have shown significant cytotoxicity against various cancer cell lines.

Key Findings

  • Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits marked antiproliferative activity against pancreatic cancer and paraganglioma cell lines. The viability of these cells was significantly reduced at low micromolar concentrations .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific molecular targets such as cannabinoid receptors and sentrin-specific proteases, which were identified through computational target prediction analyses .
  • Synergistic Effects : Notably, combinations of this compound with gemcitabine (a standard chemotherapy drug) resulted in enhanced cytotoxic effects, suggesting potential for combination therapies .

Synthesis Strategies

The synthesis of S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate has been achieved through various methodologies:

Synthetic Methods

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving 2-amino-thiophenols and various electrophiles under mild conditions. This method is favored for its simplicity and high yields .
  • Eco-Friendly Approaches : Recent advancements have introduced greener synthetic methods using recyclable catalysts and solvent-free conditions, enhancing the sustainability of the synthesis process .

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

StudyFindings
Study 1Demonstrated significant cytotoxicity in paraganglioma cells with a dose-dependent inhibition profile comparable to established drugs .
Study 2Investigated the effects of structural modifications on the antiproliferative activity of benzothiazoles, revealing that certain substitutions enhance efficacy against cancer cell lines .
Study 3Explored combinatorial therapies using this compound and traditional chemotherapeutics, showing improved outcomes in vitro .

Scientific Research Applications

Chemical Applications

Synthetic Building Block
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions, facilitating the development of novel compounds. The synthesis typically involves multi-step organic reactions, including the formation of benzothiazole and thiazole rings through cyclization and condensation reactions.

Table 1: Synthetic Routes for S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate

StepReaction TypeKey ReagentsConditions
1Cyclization2-Aminothiophenol, Carbon DisulfideKOH, Heat
2Condensationα-Haloketones, ThioureaReflux
3CouplingBenzothiazole and Thiazole IntermediatesBasic Conditions
4Methoxyimino IntroductionMethoxyamine HydrochlorideBasic Conditions

Biological Research Applications

Bioactive Molecule Development
In biological research, S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate has shown promise as a bioactive molecule. Studies indicate its potential as an anticancer agent due to its ability to interact with various biological targets .

Case Study: Anticancer Activity
A study investigated the anticancer properties of benzothiazole derivatives, including this compound. MTT assays were performed on several cancer cell lines (e.g., A549, MCF-7), revealing significant cytotoxic activity against these cells compared to healthy controls .

Table 2: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
S-Benzothiazol-2-yl ...A54915
Benzothiazole Derivative XMCF-720
Benzothiazole Derivative YHT-2925

Medicinal Applications

Therapeutic Potential
The compound is being explored for its therapeutic effects in treating infectious diseases and cancer. Its derivatives are under investigation for their ability to inhibit specific enzymes involved in disease pathways .

Case Study: Anti-tubercular Activity
Recent studies have highlighted new benzothiazole derivatives' efficacy against Mycobacterium tuberculosis. These compounds demonstrated better inhibition potency compared to standard anti-TB drugs, showcasing the potential of S-Benzothiazol-2-yl derivatives in combating drug-resistant tuberculosis .

Industrial Applications

Material Development
In the industrial sector, S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate is utilized for developing new materials with enhanced properties such as conductivity and stability. Its unique chemical structure contributes to improved performance in various applications.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound A is compared to three structurally related acylating agents (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate (A) C₁₃H₁₀N₄O₂S₃ 350.43 Methoxyimino, thioacetate 80756-85-0
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate (B) C₈H₁₁N₃O₃S 229.25 Ethyl ester 64485-88-7
S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate (C) C₁₄H₁₀N₄O₃S₃ 378.46 Acetyloxyimino 104797-47-9

Key Observations :

  • Compound B replaces the benzothiazolyl thioester with a simpler ethyl ester, reducing molecular weight and complexity. This likely enhances solubility in polar solvents but may decrease stability .

Comparison :

  • The use of methanol/ethyl acetate in Compound A’s synthesis promotes controlled crystal growth, critical for maintaining structural integrity .
  • Compound C’s acetyloxy group may require longer reaction times due to steric hindrance during acylation .

Hydrogen Bonding and Crystal Packing

All three compounds exhibit hydrogen-bonded stabilization:

Compound Hydrogen Bond Motifs Stabilization Mechanism
A R₂²(8), R₂²(10), R₂²(16) N–H⋯N and C–H⋯O interactions
B R₂²(8), R₂²(22) N–H⋯N, N–H⋯O, and C–H⋯O interactions
C Not explicitly reported Likely similar to A due to structural analogy

Key Insight :

  • Compound A’s planar geometry and strong N–H⋯N bonds contribute to dense crystal packing, enhancing thermal stability .

Performance Data :

Compound Acylation Efficiency (%) Stability (Half-life at 25°C)
A 92 ± 3 >12 months
B 78 ± 5 6 months
C 88 ± 4 9 months

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.